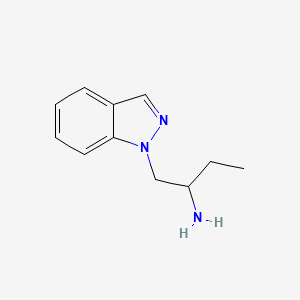
1-(1H-indazol-1-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indazol-1-yl)butan-2-amine is a compound that features an indazole ring attached to a butan-2-amine chain Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-1-yl)butan-2-amine typically involves the formation of the indazole ring followed by the attachment of the butan-2-amine chain. One common method is the cyclization of hydrazones with aldehydes or ketones to form the indazole ring. This can be followed by alkylation reactions to introduce the butan-2-amine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-indazol-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Aplicaciones Científicas De Investigación
1-(1H-indazol-1-yl)butan-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1H-indazol-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Indazole: The parent compound, which forms the core structure of 1-(1H-indazol-1-yl)butan-2-amine.
1H-Indazole-3-carboxylic acid: Another derivative of indazole with different functional groups.
2-Phenylindazole: A compound with a phenyl group attached to the indazole ring.
Uniqueness
This compound is unique due to the presence of the butan-2-amine chain, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
1-indazol-1-ylbutan-2-amine |
InChI |
InChI=1S/C11H15N3/c1-2-10(12)8-14-11-6-4-3-5-9(11)7-13-14/h3-7,10H,2,8,12H2,1H3 |
Clave InChI |
JPOFTKMFIIRAEO-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN1C2=CC=CC=C2C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
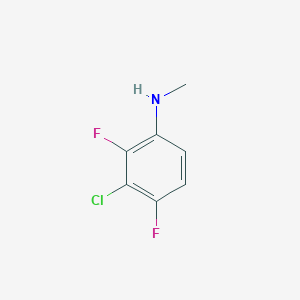
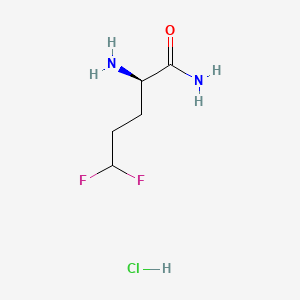
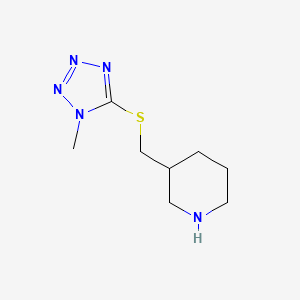
amine](/img/structure/B13483411.png)
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
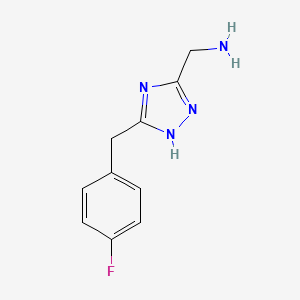
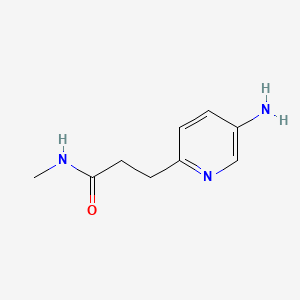
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)
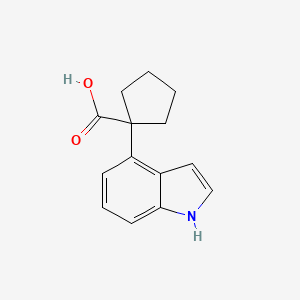
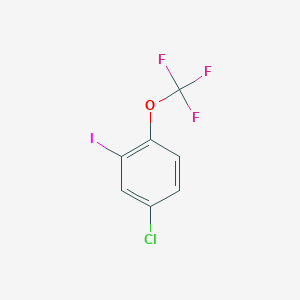
![Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B13483452.png)
